molecular formula C10H12ClN3O B1490880 (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone CAS No. 1580898-38-9

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone

Cat. No. B1490880
CAS RN: 1580898-38-9
M. Wt: 225.67 g/mol
InChI Key: JDCDXYHQQXZCQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone” consists of a pyrrolidine ring attached to a pyridine ring via a methanone group. The pyrrolidine ring carries an amino group, and the pyridine ring has a chlorine atom.


Physical And Chemical Properties Analysis

“(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone” is a solid compound. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential in treating fibrotic diseases. In medicinal chemistry, derivatives of pyrimidine, which share a similar core structure to our compound of interest, have shown promising anti-fibrotic activities. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs .

Antioxidant Properties

Pyrrolidin-2-one derivatives, which are structurally related to the compound , have been synthesized and investigated for their antioxidant activities. These compounds exhibit potent or moderate antioxidant properties, which are crucial in protecting organisms by decreasing oxidative stress during cell injury .

Safety and Hazards

The safety data sheet for a related compound, “N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine”, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of “(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone” and related compounds could involve further exploration of their biological activities and potential applications in medicine and research .

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-chloropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDXYHQQXZCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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